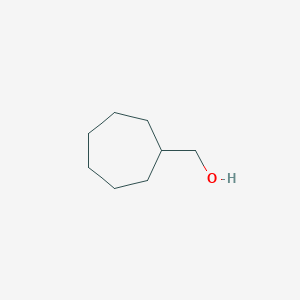Cycloheptylmethanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Pharmacology
Organic Synthesis
Material Science
Analytical Chemistry
Biochemistry
Environmental Applications
Scientific Field: Environmental Science Application Summary: Cycloheptylmethanol is studied for its use in environmental remediation and as a green solvent. Methods and Procedures: It is applied in processes aimed at reducing pollution and enhancing sustainability. Results and Outcomes: The compound’s low toxicity and biodegradability make it a candidate for eco-friendly applications in environmental science .
Spectroscopy
Scientific Field: Analytical Chemistry Application Summary: Cycloheptylmethanol is utilized in 1H NMR Spectroscopy to help identify the structure of organic compounds. Methods and Procedures: It can be used to determine the regiochemistry of reactions, such as hydroboration-oxidation, by comparing the NMR spectrum of the product with that of known compounds. Results and Outcomes: The presence of specific proton peaks in the NMR spectrum helps confirm the identity of the reaction product .
Photocatalytic Oxidation
Scientific Field: Organic Chemistry Application Summary: This compound serves as a starting material for the synthesis of various cyclohexane derivatives. Methods and Procedures: Cycloheptylmethanol undergoes photocatalytic oxidation using titanium dioxide nanoparticles as a catalyst to produce cyclohexanecarboxaldehyde, cyclohexanecarboxylic acid, cyclohexanone, and 1,4-cyclohexadione. Results and Outcomes: The process highlights the compound’s reactivity and potential for creating valuable intermediates in organic synthesis .
Compendial Standards
Scientific Field: Pharmacology Application Summary: It is used as a compendial standard in the USP-NF monographs for determining the strength, quality, purity, and identity of pharmaceutical substances. Methods and Procedures: Cycloheptylmethanol is included in reference standards to ensure the consistency and accuracy of pharmaceutical testing. Results and Outcomes: Its use in compendial standards ensures that pharmaceutical products meet the required specifications for medical use .
Cycloheptylmethanol is an organic compound characterized by a cycloheptyl group attached to a methanol moiety. Its chemical formula is , and it features a seven-membered carbon ring, which contributes to its unique structural properties. This compound is classified as a secondary alcohol due to the presence of an -OH group bonded to a carbon that is itself connected to two other carbon atoms. The structure of cycloheptylmethanol allows for various conformations due to the flexibility of the cycloheptyl ring, making it an interesting subject for both synthetic and biological studies.
As mentioned earlier, there is no specific information on the mechanism of action of cycloheptanemethanol in biological systems.
Limited information is available on the safety hazards of cycloheptanemethanol. However, based on its functional groups, it is likely flammable and may irritate the skin and eyes. As a general precaution, it is advisable to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory following standard laboratory safety protocols [].
- Substitution Reactions: Cycloheptylmethanol can react with hydrogen halides (e.g., hydrochloric acid) to form alkyl halides via or mechanisms, depending on the conditions and the structure of the substrate involved .
- Oxidation: As a secondary alcohol, cycloheptylmethanol can be oxidized to form ketones using oxidizing agents like chromium trioxide or potassium permanganate .
- Esterification: Cycloheptylmethanol can react with carboxylic acids to form esters, which are important in various chemical applications.
Several methods can be employed to synthesize cycloheptylmethanol:
- Reduction of Cycloheptanone: Cycloheptanone can be reduced using lithium aluminum hydride or sodium borohydride to yield cycloheptylmethanol.
- Hydroboration-Oxidation: Starting from cycloheptene, hydroboration followed by oxidation with hydrogen peroxide can produce cycloheptylmethanol.
- Grignard Reaction: Reacting cycloheptyl magnesium bromide with formaldehyde can also yield cycloheptylmethanol.
Cycloheptylmethanol finds applications in various fields:
- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.
- Fragrance Industry: Due to its pleasant odor profile, it may be used in perfumes and flavorings.
- Pharmaceuticals: Its derivatives may exhibit biological activity that could be useful in drug development.
Cycloheptylmethanol shares structural similarities with several related compounds. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Cyclopentylmethanol | Five-membered ring | Smaller ring size; more strain |
| Cyclohexylmethanol | Six-membered ring | Greater stability; potential for more diverse reactions |
| Cyclooctylmethanol | Eight-membered ring | Larger ring size; different steric effects |
| Cyclononylmethanol | Nine-membered ring | Increased flexibility; different reactivity patterns |
Cycloheptylmethanol's seven-membered ring provides a balance between flexibility and stability, making it distinct from both smaller and larger cyclic alcohols.








